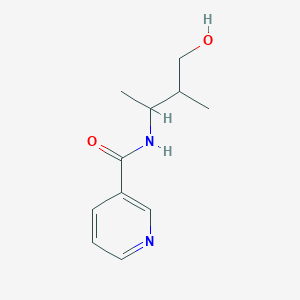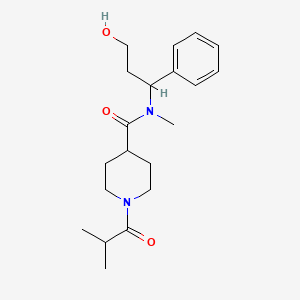
N-(4-hydroxy-3-methylbutan-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-3-methylbutan-2-yl)pyridine-3-carboxamide, commonly known as NMN, is a nucleotide that plays a crucial role in the production of energy in cells. NMN is a precursor to nicotinamide adenine dinucleotide (NAD+), which is an essential coenzyme involved in numerous biological processes. In recent years, NMN has gained attention for its potential health benefits, including anti-aging and neuroprotective effects.
Mechanism of Action
NMN works by increasing NAD+ levels in cells, which can activate various enzymes involved in energy metabolism and DNA repair. NAD+ is a coenzyme that plays a critical role in cellular energy production, and its levels decline with age. By increasing NAD+ levels, NMN can enhance mitochondrial function, improve energy metabolism, and protect against oxidative stress.
Biochemical and Physiological Effects:
NMN has been found to have numerous biochemical and physiological effects, including:
1. Increased NAD+ levels in cells
2. Improved mitochondrial function and energy metabolism
3. Enhanced glucose tolerance and insulin sensitivity
4. Neuroprotective effects and improved cognitive function
5. Anti-inflammatory effects and reduced oxidative stress
Advantages and Limitations for Lab Experiments
NMN has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized and administered to cells or animals. Additionally, NMN has been shown to be safe and well-tolerated in animal studies. However, one limitation is that NMN has a short half-life in the body, which can make it challenging to maintain consistent levels over time. Additionally, the effects of NMN may vary depending on the dosage and duration of treatment.
Future Directions
There are several future directions for NMN research, including:
1. Clinical trials to evaluate the safety and efficacy of NMN in humans
2. Studies to investigate the potential anti-aging effects of NMN
3. Research on the role of NMN in cancer prevention and treatment
4. Investigations into the effects of NMN on metabolic disorders, such as obesity and diabetes
5. Studies to elucidate the molecular mechanisms underlying the effects of NMN on cellular function.
In conclusion, NMN is a promising molecule with numerous potential health benefits. Its ability to increase NAD+ levels in cells has been shown to improve mitochondrial function, enhance energy metabolism, and protect against oxidative stress. While there are still many unanswered questions about the effects of NMN, ongoing research is likely to shed light on its potential therapeutic applications.
Synthesis Methods
NMN can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of nicotinamide riboside with 2,3,4,5-tetra-O-acetyl-D-ribose, followed by deprotection to yield NMN. Enzymatic synthesis involves the use of nicotinamide riboside kinase (NRK) and nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes to convert nicotinamide riboside to NMN.
Scientific Research Applications
NMN has been studied extensively in various scientific fields, including biochemistry, pharmacology, and physiology. Research has shown that NMN supplementation can increase NAD+ levels in cells, which can lead to numerous health benefits. NMN has been shown to improve mitochondrial function, increase energy metabolism, and enhance glucose tolerance. Additionally, NMN has been found to have neuroprotective effects and can improve cognitive function in animal models.
properties
IUPAC Name |
N-(4-hydroxy-3-methylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(7-14)9(2)13-11(15)10-4-3-5-12-6-10/h3-6,8-9,14H,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGQZQQWXPUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3-methylbutan-2-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol](/img/structure/B6641290.png)
![[3-[(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6641306.png)
![2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6641318.png)
![N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6641323.png)
![N-[2-(hydroxymethyl)cyclohexyl]-3-(pyridin-3-ylmethoxy)benzamide](/img/structure/B6641329.png)
![N-[1-(2-hydroxycyclohexyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B6641333.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B6641336.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6641338.png)
![1-(4-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B6641353.png)
![4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6641356.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide](/img/structure/B6641374.png)
![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide](/img/structure/B6641376.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B6641395.png)